molecular formula C18H18Na4O12P2 B1684103 Combretastatin A-1 phosphate CAS No. 288847-34-7

Combretastatin A-1 phosphate

Cat. No.: B1684103
CAS No.: 288847-34-7
M. Wt: 580.2 g/mol
InChI Key: NRKFVEPAQNCYNJ-YGGCHVFLSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of combretastatin A-1 phosphate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: Combretastatin A-1 phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activity

Combretastatin A-1 phosphate (CA-1P) is a water-soluble prodrug derived from Combretastatin A-1, a compound known for its potent anti-cancer properties. This article explores the biological activity of CA-1P, focusing on its mechanisms of action, efficacy in various cancer models, and its interactions within the tumor microenvironment.

CA-1P primarily acts as a microtubule inhibitor . It binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization. This action disrupts normal mitotic processes in cancer cells, inducing apoptosis through several pathways:

  • Reactive Oxygen Species (ROS) Accumulation : CA-1P has been shown to increase ROS levels in cancer cells, which can trigger apoptotic pathways .
  • Inhibition of Key Signaling Pathways : Studies indicate that CA-1P down-regulates proteins involved in the AKT signaling pathway, such as Mcl-1 and β-catenin, which are crucial for cell survival and proliferation .
  • Tumor Microenvironment Modulation : CA-1P also affects tumor-associated macrophages (TAMs), promoting their apoptosis and altering cytokine expression (e.g., TGF-β and TNF-α) within the tumor microenvironment .

In Vitro Studies

In vitro studies have demonstrated that CA-1P exhibits significant anti-cancer activity against various cancer cell lines:

  • Hepatocellular Carcinoma (HCC) : CA-1P showed outstanding efficacy against HepG2 cells, leading to increased apoptosis and reduced cell viability .

In Vivo Studies

In vivo experiments using mouse models have reinforced the findings from in vitro studies:

Cancer Type Model Used Efficacy Observed
Hepatocellular CarcinomaMouse modelInduced apoptosis in HCC cells and TAMs
Epithelial Ovarian CarcinomaSCID mouse modelStrong tumor growth inhibition compared to controls

Comparative Studies with Other Compounds

Recent research has compared CA-1P with its analogs, particularly Combretastatin A-4 phosphate (CA-4P). Findings suggest that CA-1P has a greater antitumor effect than CA-4P at equivalent doses. The pharmacokinetic profiles reveal that CA-1P is metabolized into more reactive species than CA-4P, contributing to its enhanced efficacy .

Case Studies

Several case studies highlight the potential of CA-1P in clinical settings:

  • Combination Therapy with Carboplatin and Paclitaxel : In a study involving human epithelial ovarian carcinoma cell lines, CA-1P demonstrated superior effectiveness when used alone or in combination with established chemotherapeutics compared to CA-4P .
  • Impact on Tumor Microenvironment : Research on HCC models showed that treatment with CA-1P altered the expression of cytokines and induced apoptosis in TAMs, indicating its dual action on both cancer cells and their supportive microenvironment .

Properties

IUPAC Name

tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFVEPAQNCYNJ-YGGCHVFLSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Customer
Q & A

Q1: How does Combretastatin A-1 phosphate interact with its target and what are the downstream effects?

A: this compound (CA1P) exerts its anti-tumor activity primarily by targeting tubulin, a protein crucial for microtubule formation within cells. [, ] CA1P binds to tubulin, disrupting the delicate assembly and disassembly processes of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. [] This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cells like those found in tumors. []

Q2: What is the mechanism behind the enhanced anti-tumor activity of this compound compared to Combretastatin A-4 phosphate?

A: While both this compound (CA1P) and Combretastatin A-4 phosphate (CA4P) are tubulin-binding agents, CA1P demonstrates superior anti-tumor efficacy in vivo. [] Research suggests that although they possess similar in vitro anti-tubulin properties, CA1P exhibits a greater capacity to induce vascular shutdown in tumors, leading to more pronounced tumor necrosis and growth delay compared to CA4P at equivalent doses. [, ] The exact reasons for this difference remain to be fully elucidated.

Q3: Can this compound be used in combination with other anti-cancer agents, and if so, what are the potential benefits?

A: Yes, preclinical studies have investigated the combination of CA1P with conventional chemotherapeutic agents, showing promising synergistic effects. For instance, CA1P significantly potentiated the anti-tumor activity of cisplatin in a murine adenocarcinoma model. [] Similarly, in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma, CA1P enhanced the therapeutic efficacy of both carboplatin and paclitaxel. [, ] The enhanced efficacy is attributed, in part, to the anti-vascular effects of CA1P, which may improve drug delivery and tumor penetration. []

Q4: Are there any known instances of resistance to this compound in cancer cells?

A4: While the provided research papers don't specifically delve into resistance mechanisms against CA1P, it's important to acknowledge that the development of drug resistance is a common challenge in cancer treatment. Further research is needed to understand if and how cancer cells might develop resistance to CA1P, and what strategies could potentially overcome such resistance.

Q5: What is the current status of this compound in terms of clinical development?

A: Although not explicitly discussed in the provided research articles, this compound has been identified as a compound that has progressed to clinical trials. [] This suggests that its promising preclinical results have paved the way for further investigation of its safety and efficacy in human patients.

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